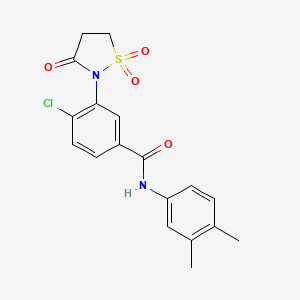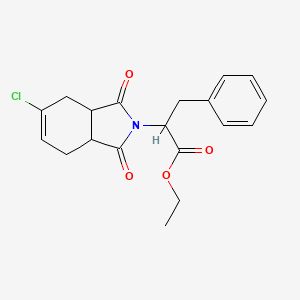![molecular formula C17H24N2O B4981350 N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B4981350.png)
N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine, also known as MNTMA, is a chemical compound that has been used in scientific research for various purposes. It is a tertiary amine that possesses a naphthalene ring and two methyl groups attached to the nitrogen atoms.
Applications De Recherche Scientifique
N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine has been used in scientific research for various purposes, including as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. In addition, N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine has been used as a pH indicator and as a reagent for the determination of amino acids in biological samples.
Mécanisme D'action
The mechanism of action of N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine is not fully understood, but it is believed to involve the formation of a complex with metal ions, which results in a change in its fluorescence properties. The naphthalene ring of N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine is responsible for its fluorescence, which is quenched upon binding to metal ions. The degree of fluorescence quenching is dependent on the type and concentration of metal ions present.
Biochemical and Physiological Effects:
N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic in cell-based assays, indicating its potential as a biocompatible fluorescent probe for live-cell imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine in lab experiments is its high sensitivity and selectivity for metal ions, which allows for the detection of trace amounts of these ions in biological samples. Another advantage is its ease of synthesis and purification, which makes it a cost-effective probe for research purposes. However, one of the limitations of using N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine is its limited solubility in aqueous solutions, which can affect its performance in biological systems.
Orientations Futures
There are several future directions for the use of N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine in scientific research. One potential direction is the development of N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine-based fluorescent probes for the detection of metal ions in vivo, which could have applications in disease diagnosis and treatment. Another direction is the synthesis of N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine derivatives with improved solubility and fluorescence properties for use in biological systems. Additionally, N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine could be used as a tool for studying metal ion homeostasis in cells and tissues, which could provide insights into the mechanisms underlying various diseases.
Méthodes De Synthèse
N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine can be synthesized through a condensation reaction between 2-methoxynaphthalene and N,N,N'-trimethyl-1,2-ethanediamine. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and an organic solvent, such as toluene. The product is then purified through a series of chromatographic techniques to obtain pure N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine.
Propriétés
IUPAC Name |
N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-18(2)11-12-19(3)13-16-15-8-6-5-7-14(15)9-10-17(16)20-4/h5-10H,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCZFBUEFPBTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C=CC2=CC=CC=C21)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B4981275.png)

![N-(isoxazol-3-ylmethyl)-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4981284.png)
![3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B4981290.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4981297.png)
![2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide]](/img/structure/B4981301.png)
![N-(2-pyridinylmethyl)-3-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4981310.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4981316.png)
![3-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4981324.png)

![2-(5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4981346.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4981356.png)
![1-cyclohexyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-1,4-diazepane](/img/structure/B4981358.png)
![methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B4981366.png)